molecular formula C12H18N2O B8567689 2-Aminomethyl-5-cyclohexyloxy-pyridine

2-Aminomethyl-5-cyclohexyloxy-pyridine

Cat. No.: B8567689
M. Wt: 206.28 g/mol
InChI Key: FZYIKJMTAJSIOF-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-cyclohexyloxy-pyridine is a pyridine derivative featuring an aminomethyl (-CH2NH2) substituent at the 2-position and a cyclohexyloxy (-O-cyclohexyl) group at the 5-position.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(5-cyclohexyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2

InChI Key

FZYIKJMTAJSIOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CN=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds, identified in the evidence, share structural similarities with 2-Aminomethyl-5-cyclohexyloxy-pyridine:

Compound Name (CAS No.) Core Structure Key Substituents Molecular Formula Similarity Score
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (330785-83-6) Pyridine + benzamide 5-methoxy, 5-chloropyridinyl C14H13ClN4O2 0.80
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (2507-23-5) Pyrimidine Methylthio, ester, chloro-methoxybenzyl C16H19ClN4O3S 0.67
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (936751-11-0) Pyrrolidine Thioxomethyl, propyl, acetamide C10H17N3O2S N/A
Key Observations:

Heterocyclic Core :

  • The target compound’s pyridine core is distinct from pyrimidine (CAS 2507-23-5) and pyrrolidine (CAS 936751-11-0). Pyridine derivatives generally exhibit stronger basicity compared to pyrimidines, which may influence binding to biological targets .

Substituent Effects: Cyclohexyloxy vs. Methoxy/Chloro: The cyclohexyloxy group in the target compound is bulkier and more lipophilic than the methoxy (CAS 330785-83-6) or chloro (CAS 2507-23-5) substituents. This could enhance metabolic stability but reduce solubility compared to smaller substituents . Aminomethyl vs. Thioxomethyl: The aminomethyl group’s hydrogen-bonding capability contrasts with the thioxomethyl group (CAS 936751-11-0), which may alter interactions with enzymes or receptors .

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